2-oxo-2-(phenethylamino)ethyl 4-cyanobenzoate
CAS No.: 728902-95-2
Cat. No.: VC4972452
Molecular Formula: C18H16N2O3
Molecular Weight: 308.337
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 728902-95-2 |
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Molecular Formula | C18H16N2O3 |
Molecular Weight | 308.337 |
IUPAC Name | [2-oxo-2-(2-phenylethylamino)ethyl] 4-cyanobenzoate |
Standard InChI | InChI=1S/C18H16N2O3/c19-12-15-6-8-16(9-7-15)18(22)23-13-17(21)20-11-10-14-4-2-1-3-5-14/h1-9H,10-11,13H2,(H,20,21) |
Standard InChI Key | LRXGYRVWFPTFTA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=C(C=C2)C#N |
Introduction
Chemical Identification and Structural Properties
Structural Features
2-Oxo-2-(phenethylamino)ethyl 4-cyanobenzoate belongs to the class of substituted benzoate esters. Its IUPAC name, [2-oxo-2-(2-phenylethylamino)ethyl] 4-cyanobenzoate, reflects its bifunctional structure:
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A 4-cyanobenzoate group, characterized by a benzene ring substituted with a cyano (-CN) group at the para position.
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A phenethylamino group (C₆H₅CH₂CH₂NH-) linked via a ketone (-CO-) to an ethyl ester bridge.
The compound’s SMILES notation (C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=C(C=C2)C#N) and InChIKey (LRXGYRVWFPTFTA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS No. | 728902-95-2 | |
Molecular Formula | C₁₈H₁₆N₂O₃ | |
Molecular Weight | 308.337 g/mol | |
IUPAC Name | [2-oxo-2-(2-phenylethylamino)ethyl] 4-cyanobenzoate | |
SMILES | C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=C(C=C2)C#N | |
InChIKey | LRXGYRVWFPTFTA-UHFFFAOYSA-N |
Synthesis and Manufacturing
The synthesis of 2-oxo-2-(phenethylamino)ethyl 4-cyanobenzoate involves multi-step organic reactions:
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Formation of 4-Cyanobenzoic Acid Chloride: 4-Cyanobenzoic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.
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Esterification with Ethylene Glycol Monoketone: The acyl chloride reacts with ethylene glycol monoketone to form the corresponding ester.
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Amidation with Phenethylamine: The ketone-containing ester undergoes amidation with phenethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purification typically employs column chromatography or recrystallization. Yield optimization remains a focus, with reaction conditions (temperature, solvent, catalyst) critically influencing output.
Research Findings and Structure-Activity Relationships (SAR)
Recent SAR studies highlight critical structural determinants:
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Cyano Substitution: The para-cyano group on the benzoate ring enhances electrophilicity, improving interactions with nucleophilic residues in target proteins.
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Phenethylamino Chain: The flexibility and hydrophobicity of this moiety influence bioavailability and blood-brain barrier permeability.
Comparative analysis with the ethyl-substituted analog (2-oxo-2-(phenethylamino)ethyl 4-ethylbenzoate, PubChem CID 8015075) reveals that the cyano group reduces logP by 0.3 units, increasing polarity . This modification may favor solubility but limit membrane diffusion.
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